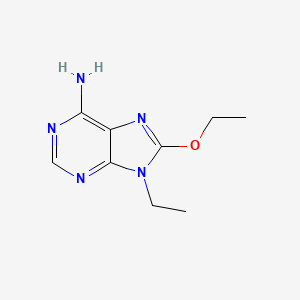

8-Ethoxy-9-ethyl-9H-purin-6-amine

描述

ANR 94: 8-乙氧基-9-乙基-9H-嘌呤-6-胺 是一种有效且选择性的腺苷A2A受体拮抗剂。 该化合物因其神经保护和抗炎作用而显示出在治疗帕金森病方面具有很大的潜力 .

准备方法

合成路线和反应条件: ANR 94 的合成涉及在受控条件下将 8-乙氧基-9-乙基腺嘌呤与适当的试剂反应。 详细的合成路线和反应条件是专有的,通常不会在公开文献中披露 .

工业生产方法: ANR 94 的工业生产在严格的条件下进行,以确保高纯度和产量。 该化合物使用优化的反应条件大量合成,并使用高效液相色谱进行纯化,以达到≥99% 的纯度 .

化学反应分析

反应类型: ANR 94 主要由于嘌呤环上存在反应性位点而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以生成各种取代的嘌呤衍生物 .

科学研究应用

ANR 94 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 :

化学: 用作研究腺苷受体相互作用的工具化合物。

生物学: 用于研究涉及腺苷受体的细胞信号通路。

医学: 研究其在治疗帕金森病等神经退行性疾病方面的潜在治疗效果。

工业: 用于开发针对腺苷受体的新的药理学药物。

作用机制

ANR 94 通过选择性地结合并拮抗腺苷 A2A 受体发挥作用。这种相互作用抑制受体的活性,导致腺苷通常激活的下游信号通路的减少。 这些通路的抑制导致神经保护和抗炎作用,这些作用对治疗帕金森病有益 .

相似化合物的比较

类似化合物:

- 8-(3-氯苯乙烯基)咖啡因

- SCH 58261

- 5′-(N-乙基羧酰胺)腺苷

- BAY 60-6583

- 8-环戊基-1,3-二甲基黄嘌呤

比较: ANR 94 对腺苷 A2A 受体具有很高的选择性和亲和性,对人受体的 Ki 值为 46 nM 。这种高选择性使其成为研究和潜在治疗应用中的宝贵工具。 相比之下,其他类似化合物可能对不同的腺苷受体亚型具有不同程度的选择性和亲和性 .

生物活性

8-Ethoxy-9-ethyl-9H-purin-6-amine, also known as ANR-94, is a small molecule that has garnered attention for its biological activity, particularly as a selective antagonist of the adenosine A2A receptor (A2AR). This compound belongs to the purine class and has a molecular formula of C₉H₁₃N₅O, with a molecular weight of approximately 207.23 g/mol. The unique structure of ANR-94, featuring an ethoxy group at the eighth position and an ethyl group at the ninth position of the purine ring, contributes to its distinct pharmacological properties.

ANR-94 acts primarily by binding to the A2A receptor, inhibiting its action. This interaction affects various biochemical pathways involved in physiological processes such as sleep regulation, reward mechanisms, and motor control. The blockade of A2AR has potential therapeutic implications for neurodegenerative disorders, neuroinflammation, and certain types of cancer .

Biological Activities and Therapeutic Potential

The biological activity of ANR-94 has been demonstrated in several studies:

- Neuroprotective Effects : Research indicates that ANR-94 may improve motor deficits in models of Parkinson's disease by modulating dopaminergic signaling pathways.

- Antagonistic Properties : ANR-94 exhibits potent antagonism against A2AR with a Ki value around 1.8 nM, indicating high affinity and selectivity compared to other adenosine receptor subtypes .

Summary of Biological Activities

| Activity | Description |

|---|---|

| A2A Receptor Antagonism | Potent antagonist with high selectivity; involved in various physiological processes. |

| Neuroprotective Effects | Potential to alleviate symptoms in Parkinson's disease models by enhancing dopaminergic signaling. |

| Anticancer Potential | Investigated for roles in modulating tumor microenvironments through A2AR inhibition. |

Case Studies

Several studies have explored the effects of ANR-94 in vivo and in vitro:

- Parkinson’s Disease Model : In a murine model of Parkinson's disease, ANR-94 administration resulted in significant improvement in motor deficits and tremors, suggesting its potential utility as a therapeutic agent.

- Neuroinflammation Studies : ANR-94 has been evaluated for its effects on neuroinflammation, showing promising results in reducing inflammatory markers associated with neurodegenerative diseases .

- Cancer Research : The compound is being investigated for its ability to alter tumor microenvironments through A2AR inhibition, which may enhance the efficacy of existing cancer therapies.

Synthesis and Derivatives

The synthesis of ANR-94 can be achieved through various chemical methods that focus on modifying the purine core to enhance biological activity or alter pharmacokinetic properties. The presence of both ethoxy and ethyl groups is believed to enhance lipophilicity and bioavailability compared to other purine derivatives.

Synthesis Overview

| Synthesis Method | Description |

|---|---|

| One-Pot Synthesis | Involves reactions among substituted pyrimidines and alcohol sources leading to tri-substituted purines. |

| Functionalization Techniques | Various chemical modifications aimed at optimizing receptor affinity and selectivity. |

属性

IUPAC Name |

8-ethoxy-9-ethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGDTMONBLMLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=C1OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473127 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634924-89-3 | |

| Record name | 9H-Purin-6-amine, 8-ethoxy-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 634924-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ANR 94?

A1: ANR 94 acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, ANR 94 interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.

Q2: How does ANR 94 impact motor symptoms in Parkinson's disease models?

A2: Studies in a rodent model of Parkinson's disease demonstrate that ANR 94 significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.

Q3: Does ANR 94 offer any neuroprotective benefits in Parkinson's disease?

A3: While ANR 94 alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of ANR 94 and determine optimal treatment strategies.

Q4: Are there any potential advantages to combining ANR 94 with other therapeutic agents?

A4: Research suggests that combining ANR 94 with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.

Q5: What is known about the metabolism of ANR 94?

A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that ANR 94 is metabolized to a very small extent (1.5-5%) []. Additionally, ANR 94 acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。